Potency-Conformation Trade-Off: MLS000536924 vs. MLS000327069
MLS000536924 and MLS000327069 share a similar binding mode in the h15-LOX-2 active site, but MLS000327069 restricts protein motion of helix-α2 more extensively, a conformational effect that correlates with its ~9-fold greater potency [1]. This structural differentiation establishes that the two compounds are not functionally interchangeable; the stronger conformational restriction induced by MLS000327069 may translate to different cellular or in vivo effects compared to the more moderate restraint exerted by MLS000536924 [1].
| Evidence Dimension | IC50 (potency) and protein conformational restriction |
|---|---|
| Target Compound Data | IC50 = 3.1 ± 0.4 μM; baseline helix-α2 motion restriction (reference binding mode) |
| Comparator Or Baseline | MLS000327069: IC50 = 0.34 ± 0.05 μM |
| Quantified Difference | MLS000327069 is 9.1-fold more potent (3.1 / 0.34) and induces greater restriction of helix-α2 motion as measured by HDX |
| Conditions | h15-LOX-2 enzyme assay with 10 μM arachidonic acid; HDX-MS performed on purified h15-LOX-2 |
Why This Matters
Users selecting between these compounds must weigh higher potency (MLS000327069) against a less conformationally perturbing profile (MLS000536924), depending on whether the experimental goal requires maximal target engagement or preservation of native-like protein dynamics.
- [1] Tsai WC, Gilbert NC, Bartlett MJ, et al. Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorg Med Chem. 2021;46:116349. PMID: 34500187. View Source
